4-tert-Butylbenzyl bromide
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 227.14 g/mol . This compound is commonly used as a reagent in organic synthesis due to its ability to undergo various chemical reactions.
Mechanism of Action
Target of Action
4-tert-Butylbenzyl bromide is a chemical compound that primarily targets molecules in various chemical reactions. It is often used as a reactant in nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons . For instance, the nucleophilic substitution reaction of this compound and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nucleophilic substitution reaction pathway. This pathway involves the replacement of a leaving group (in this case, the bromide ion) by a nucleophile . The downstream effects of this pathway can lead to the synthesis of new compounds, depending on the nucleophile used in the reaction .
Result of Action
The result of the action of this compound is the formation of a new compound through a nucleophilic substitution reaction. The specific product depends on the nucleophile used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by the polarity of the solvent, temperature, and the presence of other substances. In one study, the reaction of this compound and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants . This suggests that the reaction environment can significantly influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylbenzyl bromide can be synthesized through the bromination of 4-tert-butyltoluene. The process involves the use of hydrobromic acid and chlorite as bromine sources. The reaction is typically carried out in an organic solvent under light conditions for 4-6 hours . The reaction equation is as follows:
C6H4(CH3)(C4H9)+HBr+ClO2→C6H4(CH2Br)(C4H9)+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize environmental impact. The use of green oxidants and hydrobromic acid ensures high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form 4-tert-Butylbenzaldehyde under specific conditions.
Common Reagents and Conditions
Potassium Iodide: Used in nucleophilic substitution reactions.
Hydrogen Peroxide and Acetic Acid: Used in oxidation reactions, often catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate.
Major Products
4-tert-Butylbenzyl Iodide: Formed from nucleophilic substitution with potassium iodide.
4-tert-Butylbenzaldehyde: Formed from oxidation reactions.
Scientific Research Applications
4-tert-Butylbenzyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Material Science: Employed in the preparation of mesoporous materials, where it acts as a hydrophobic reactant to keep particles under continuous stirring.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Agricultural Chemicals: Utilized in the production of certain pesticides and herbicides.
Comparison with Similar Compounds
4-tert-Butylbenzyl bromide can be compared with other benzyl bromides, such as:
4-Methylbenzyl bromide: Similar in structure but with a methyl group instead of a tert-butyl group.
4-Bromobenzyl bromide: Contains an additional bromine atom on the benzene ring.
1-Bromo-4-tert-butylbenzene: Lacks the benzyl group, having a bromine atom directly attached to the benzene ring.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1-(bromomethyl)-4-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNQSIHCDAGZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172251 | |
Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18880-00-7 | |
Record name | 4-tert-Butylbenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18880-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18880-00-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186287 | |
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Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-(1,1-dimethylethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-tert-Butylbenzyl bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49N4J7MYP3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-tert-butylbenzyl bromide useful in organic reactions?
A1: this compound serves as a model substrate for studying nucleophilic substitution reactions. Its structure, featuring a reactive benzylic bromide, allows for easy replacement of the bromide with various nucleophiles. [, , , , , , ]. This reactivity is crucial for synthesizing a range of organic compounds.
Q2: Are there any challenges in using this compound in synthesis?
A2: Yes, one challenge is the potential reactant incompatibility. For instance, reactions involving this compound (lipophilic) and potassium iodide (hydrophilic) require specific media to facilitate interaction. [, , ]. Researchers have explored various systems, including microemulsions [, ], mesoporous materials [, , ], and liquid crystalline phases [], to overcome this challenge.
Q3: How does the choice of reaction media impact reactions with this compound?
A3: The reaction rate and efficiency depend heavily on the chosen medium. Studies show that reactions are generally faster in microemulsions compared to traditional two-phase systems []. Furthermore, liquid crystalline phases exhibit exceptionally high reactivity, potentially due to their large interfacial area, outperforming microemulsions and mesoporous materials [].
Q4: Are there any studies investigating the reaction mechanism of this compound?
A5: Yes, research on the photolytic rearrangement of N-bromophenylalaninamide derivatives sheds light on hydrogen atom transfer mechanisms []. The study found that the reaction of N-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide with 4-tert-butyltoluene does not proceed through intramolecular hydrogen atom transfer. Instead, the results suggest an intermolecular process where the benzylic hydrogen of the phenylalaninamide is selectively abstracted. []
Q5: What are the applications of water-soluble calixarenes in reactions involving this compound?
A6: Water-soluble calixarenes show promise as inverse phase-transfer catalysts in reactions involving this compound []. They facilitate the interaction between the lipophilic this compound and hydrophilic nucleophiles like sodium cyanide in aqueous biphasic systems, promoting faster reaction rates. []
Q6: Is there a way to regenerate fluoride reagents used in reactions with this compound?
A7: Research on 1,3-diarylimidazolium-based fluoride reagents highlights the regeneration potential of [IPrH][F(HF)2] using hydrofluoric acid []. This finding presents a more sustainable approach compared to traditional fluoride reagents, which often suffer from instability and require laborious preparation.
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